N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine
Description
N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine (CAS: 859850-93-4) is a tertiary amine featuring a benzyl group substituted with a 4-methylpiperazine moiety and a methyl group. Its molecular formula is C₁₄H₂₃N₃, with a molecular weight of 233.35 g/mol . The compound’s structure combines aromatic and heterocyclic components, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development .
Properties
IUPAC Name |
N-methyl-1-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-15-11-13-3-5-14(6-4-13)12-17-9-7-16(2)8-10-17/h3-6,15H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFXPPPQNKXGRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)CN2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428219 | |
| Record name | N-Methyl-1-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859850-93-4 | |
| Record name | N-Methyl-1-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine typically involves the reaction of 4-(chloromethyl)benzonitrile with N-methylpiperazine. The reaction proceeds through a nucleophilic substitution mechanism where the piperazine nitrogen attacks the benzylic carbon, displacing the chloride ion. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of nanofiltration membranes can also aid in the removal of by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Halogenated or nitrated benzylamine derivatives.
Scientific Research Applications
Drug Development
N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine serves as a building block for synthesizing pharmaceutical compounds, particularly those targeting central nervous system disorders. Its structural similarity to biologically active molecules allows it to be utilized in developing new therapeutic agents.
Case Study: Synthesis of Kinase Inhibitors
This compound has been explored as an intermediate in synthesizing tyrosine kinase inhibitors like imatinib and nilotinib. These inhibitors are crucial in treating cancers such as chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL) due to their ability to inhibit specific signaling pathways involved in tumor growth .
| Compound | Target Disease | Mechanism of Action |
|---|---|---|
| Imatinib | CML | Tyrosine kinase inhibition |
| Nilotinib | CML | Tyrosine kinase inhibition |
Intermediate for Complex Molecules
In organic synthesis, this compound is used as an intermediate for creating more complex molecules. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions.
Table: Types of Reactions Involving the Compound
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form N-oxides using potassium permanganate. |
| Reduction | Nitro groups can be reduced to amines using hydrogen gas and palladium catalyst. |
| Substitution | Electrophilic aromatic substitution can introduce halogen or nitro groups onto the aromatic ring. |
Enzyme Inhibition Studies
The compound's structural characteristics make it suitable for studying enzyme inhibition and receptor binding. Researchers utilize it to investigate interactions between potential drugs and biological targets, contributing to the understanding of drug mechanisms.
Case Study: Receptor Binding Studies
In receptor binding studies, this compound has been employed due to its ability to mimic neurotransmitters or other signaling molecules, enabling researchers to identify binding affinities and mechanisms of action .
Mechanism of Action
The mechanism of action of N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and inhibit the activity of certain enzymes or receptors. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The following compounds share the benzylamine core but differ in substituents:
N-Methyl-N-[4-(piperidin-1-ylmethyl)benzyl]amine dihydrochloride
- Molecular Formula : C₁₄H₂₂N₂·2HCl
- Molecular Weight : 291.25 g/mol
- Key Features : Replaces the 4-methylpiperazine with a piperidine ring. The dihydrochloride salt enhances solubility .
N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine
- Molecular Formula : C₁₃H₂₀N₂O
- Molecular Weight : 220.31 g/mol
- Key Features : Substitutes piperazine with a morpholine ring, introducing an oxygen atom into the heterocycle .
Kinase Inhibitors with Trifluoromethylphenyl-Piperazine Moieties
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Solubility (PBS) |
|---|---|---|---|
| Target Compound | 233.35 | 2.1 | Moderate |
| Piperidine Dihydrochloride | 291.25 | 1.8 | High (salt form) |
| Morpholine Derivative | 220.31 | 1.5 | Moderate |
| Trifluoromethylphenyl | 468.2 | 3.9 | Low |
*Estimated using fragment-based methods.
Biological Activity
N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine, with CAS Number 859850-93-4, is a synthetic compound characterized by a benzylamine structure with a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and proteomics research.
Chemical Structure and Properties
The molecular formula of this compound is C14H23N3, and it has a molecular weight of approximately 233.35 g/mol. The compound is typically stored at room temperature and is soluble in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
The precise biological targets of this compound remain largely unidentified. However, compounds containing the N-methylpiperazine fragment are known to engage in hydrogen bonding interactions that could facilitate their biological effects. These interactions may involve the formation of infinite chains through N–H…O or N–H…N bonds .
Applications in Research
This compound serves as a valuable building block in medicinal chemistry. Its structural similarity to biologically active molecules allows it to be employed in studies related to enzyme inhibition and receptor binding. Notably, it has been used as an intermediate in synthesizing compounds targeting central nervous system disorders .
Comparative Biological Activity
The compound's activity can be compared with other known pharmacological agents. For instance, it shares structural features with tyrosine kinase inhibitors such as imatinib and nintedanib, which are used in treating various cancers. While imatinib primarily targets Bcr-Abl tyrosine kinase, the unique substitution pattern of this compound may confer distinct biological properties that warrant further investigation .
Inhibitory Activity Studies
Recent studies have highlighted the compound's potential as a dual inhibitor for various enzymes. For example, similar piperazine derivatives have shown significant inhibitory activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE), suggesting that this compound could exhibit comparable properties .
Table 1: Inhibitory Activities of Related Compounds
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| N-Methyl-Piperazine Derivative | MAO-B | 0.65 | |
| Modified Tacrine Derivative | AChE | 0.62 | |
| This compound | Unknown | Unknown |
Recent Research on Piperazine Derivatives
Research has demonstrated that various piperazine derivatives exhibit significant biological activities, including enzyme inhibition and receptor modulation. For instance, studies on modified piperazine chalcones have shown promising results against AChE and MAO-B, indicating a potential therapeutic application for neurodegenerative diseases .
In another study focusing on novel compounds derived from piperazine structures, several candidates were identified with potent inhibitory effects against key protein kinases involved in cancer progression. These findings suggest that further exploration of this compound could lead to the development of new therapeutic agents targeting similar pathways .
Future Directions
Given the structural characteristics and preliminary findings regarding the biological activity of this compound, future research should focus on:
- Identifying Specific Biological Targets : Understanding the molecular interactions and pathways influenced by this compound will provide insights into its therapeutic potential.
- Conducting In Vivo Studies : Animal models can help elucidate the pharmacokinetics and pharmacodynamics of this compound.
- Exploring Structure-Activity Relationships (SAR) : Investigating how variations in structure affect biological activity can guide the design of more potent derivatives.
Q & A
Q. What are the common synthetic routes for N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine, and how are intermediates characterized?
The synthesis typically involves multi-step alkylation and amination reactions. For example, benzylamine derivatives are reacted with 4-methylpiperazine precursors under controlled pH and temperature to introduce the piperazine moiety. Key intermediates (e.g., dibenzylated cyclohexanamine derivatives) are characterized using ESI-MS (electrospray ionization mass spectrometry) to confirm molecular ions (e.g., m/z 198 [M + H]+) and 1H NMR to verify substituent positions (e.g., δ 2.3–3.1 ppm for piperazine protons) .
Q. Which analytical techniques are critical for confirming the structure of this compound and its intermediates?
- Mass spectrometry (MS): Used to determine molecular weight and fragmentation patterns (e.g., m/z 452 [M + H]+ for a related spirocyclic derivative) .
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify proton environments and carbon frameworks, such as distinguishing benzyl vs. piperazine methyl groups .
- High-Resolution Mass Spectrometry (HRMS): Validates exact molecular formulas (e.g., C25H28N8 for a pyrimido[5,4-d]pyrimidin-4-amine analog) .
Q. What are the key structural features influencing this compound’s physicochemical properties?
The tertiary amine (N-methyl) and piperazine ring enhance solubility in polar solvents, while the benzyl group contributes to lipophilicity. The 4-methylpiperazine moiety also affects basicity (pKa ~8.5), influencing protonation states under physiological conditions .
Advanced Research Questions
Q. How can conflicting NMR or MS data during synthesis be resolved?
Contradictions in spectral data (e.g., unexpected splitting in 1H NMR) may arise from stereochemical impurities or solvent effects. Strategies include:
- Differential solvent testing: Compare DMSO-d6 vs. CDCl3 to assess hydrogen bonding interactions.
- Isotopic labeling: Use 13C-enriched precursors to track unexpected fragmentation in MS.
- Chiral chromatography: Resolve enantiomeric intermediates in stereochemically complex pathways .
Q. What methodologies optimize the yield of this compound in large-scale synthesis?
- Microwave-assisted synthesis: Reduces reaction time (e.g., from 24h to 2h) for steps like amine alkylation, improving yield by 15–20% .
- Flow chemistry: Enhances reproducibility in multi-step sequences by minimizing intermediate isolation .
- Catalytic hydrogenation: Selective deprotection of benzyl groups using Pd/C under H2 atmosphere avoids side reactions .
Q. How does the compound’s structure relate to its biological activity in kinase inhibition studies?
The 4-methylpiperazine group is critical for binding to ATP pockets in kinases (e.g., c-Src/Abl). Structure-activity relationship (SAR) studies show that replacing the benzyl group with bulkier substituents (e.g., tetrahydroacridin-9-amine) reduces selectivity, while N-methylation enhances metabolic stability .
Q. What strategies are used to address low selectivity in analogs targeting related receptors?
- Molecular docking simulations: Predict interactions with off-target kinases (e.g., EGFR vs. c-Src) to guide substituent modifications.
- Fluorine scanning: Introduce fluorine atoms at the benzyl position to modulate electron density and steric hindrance, improving selectivity by 3–5-fold .
- Pharmacophore modeling: Compare with non-selective analogs (e.g., BI-8626) to identify key hydrogen-bonding motifs .
Methodological Notes
- Stereochemical considerations: Chiral intermediates (e.g., (1R,4R)-cyclohexyl derivatives) require enantioselective synthesis via asymmetric catalysis .
- Data validation: Cross-reference HRMS with theoretical isotopic patterns to confirm purity (>98%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
